molecular formula C9H10Cl2O2S B13232857 1-(3-Chlorophenyl)propane-1-sulfonyl chloride

1-(3-Chlorophenyl)propane-1-sulfonyl chloride

Cat. No.: B13232857
M. Wt: 253.14 g/mol
InChI Key: AVJOJMQNMBAPSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)propane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzene with propane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process is optimized for high yield and purity, with continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

1-(3-Chlorophenyl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propane-1-sulfonyl chloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)propane-1-sulfonyl chloride is unique due to the presence of both the chlorophenyl and sulfonyl chloride groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

1-(3-chlorophenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3

InChI Key

AVJOJMQNMBAPSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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